2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonylbenzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Sulfonylation: Introduction of the sulfonyl group.
Amidation: Formation of the amide bond with the benzamide moiety.
Morpholinylation: Introduction of the morpholinyl group.
Each step requires specific reaction conditions, such as the use of strong acids or bases, specific solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylbenzamides with different substituents, such as:
- 2,4-dichloro-N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide
- 2,4-dichloro-N-(4-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both nitro and methoxy groups, along with the morpholinyl and sulfonylbenzamide moieties, allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-(4-methoxy-2-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O7S/c1-29-11-2-3-15(16(8-11)23(25)26)21-18(24)12-9-17(14(20)10-13(12)19)31(27,28)22-4-6-30-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCVDJXBRSUPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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